2-Chlorooxazolo[5,4-b]pyridine
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Overview
Description
2-Chlorooxazolo[5,4-b]pyridine is a chemical compound with the CAS Number: 159870-95-8 . It has a molecular weight of 154.56 and its IUPAC name is 2-chloro [1,3]oxazolo [5,4-b]pyridine .
Molecular Structure Analysis
The InChI code for 2-Chlorooxazolo[5,4-b]pyridine is 1S/C6H3ClN2O/c7-6-9-4-2-1-3-8-5 (4)10-6/h1-3H . The InChI key is ISONIAAHFNNUKU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Chlorooxazolo[5,4-b]pyridine is a solid at room temperature . It should be stored at 4°C and under nitrogen .Scientific Research Applications
Summary of the Application
Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities, including IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .
Methods of Application or Experimental Procedures
The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives .
Results or Outcomes
The use of magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet. The high surface area, simple preparation, and modification are among their major advantages .
2. Synthesis and Applications of Oxazolo[5,4-d]pyrimidines
Summary of the Application
Oxazolo[5,4-d]pyrimidine scaffold is often used as a popular pharmacophore and structural element of a wide range of compounds active against diverse molecular targets, including potent kinase inhibitors, inhibitors of VEGFR-2, EDG-1, ACC2 proteins as well as immunosuppressive and antiviral agents .
Methods of Application or Experimental Procedures
The most common method for the synthesis of oxazolo[5,4-d]pyrimidines is based on the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using phosphorus oxychloride .
Results or Outcomes
The formation of the oxazole ring is a key step in the synthesis of these compounds .
Safety And Hazards
properties
IUPAC Name |
2-chloro-[1,3]oxazolo[5,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISONIAAHFNNUKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724642 |
Source
|
Record name | 2-Chloro[1,3]oxazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorooxazolo[5,4-b]pyridine | |
CAS RN |
159870-95-8 |
Source
|
Record name | 2-Chloro[1,3]oxazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chlorooxazolo[5,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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